8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
CAS No.: 3189-09-1
Cat. No.: VC5943189
Molecular Formula: C10H13NO
Molecular Weight: 163.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3189-09-1 |
---|---|
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 |
IUPAC Name | 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol |
Standard InChI | InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-4,9,11-12H,5-6H2,1H3 |
Standard InChI Key | UTDLBHKTXUTKMB-UHFFFAOYSA-N |
SMILES | CC1=C2C(=CC=C1)CC(CN2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a benzene ring fused to a partially saturated pyridine ring. The methyl group at position 8 and the hydroxyl group at position 3 introduce steric and electronic modifications that influence its reactivity and interactions with biological targets. The molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol.
Key Structural Features:
-
Saturation: The pyridine ring is hydrogenated at positions 1–4, reducing aromaticity and enhancing flexibility .
-
Substituents:
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₃NO | |
Molecular Weight | 163.22 g/mol | |
Hydrogen Bond Donors | 1 (hydroxyl group) | |
Hydrogen Bond Acceptors | 2 (N and O atoms) | |
Topological Polar Surface Area | 32.7 Ų | Calculated |
Synthetic Methodologies
Table 2: Comparative Synthesis Routes
Biological Activities and Mechanisms
Neuroprotective Effects
Structural analogs like 1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrate dopaminergic neuroprotection by mitigating oxidative stress and inhibiting apoptosis. The hydroxyl group in 8-methyl-1,2,3,4-tetrahydroquinolin-3-ol may enhance antioxidant activity via radical scavenging, as observed in phenolic compounds.
Proposed Mechanism:
-
Receptor Binding: Interaction with NMDA or dopamine receptors modulates Ca²⁺ influx.
-
Enzyme Inhibition: Suppression of monoamine oxidase (MAO) and cytochrome P450 isoforms reduces neurotoxic metabolite formation.
Table 3: In Vitro Activity of Analogous Compounds
Compound | IC₅₀ (MAO-B Inhibition) | EC₅₀ (Antioxidant) | Reference |
---|---|---|---|
1-Methyl-THIQ | 12 μM | 45 μM | |
8-Hydroxy-THQ | 8 μM | 22 μM |
Pharmacokinetic Profiling
Absorption and Distribution
The compound’s logP (estimated at 1.8) suggests moderate lipophilicity, favoring passive diffusion across cellular membranes. The hydroxyl group may facilitate active transport via organic anion transporters (OATs) in the blood-brain barrier.
Metabolism
Hepatic cytochrome P450 enzymes (CYP3A4, CYP2D6) are likely involved in oxidative metabolism, producing hydroxylated or demethylated metabolites.
Applications and Future Directions
Industrial Synthesis
Scalable production via borrowing hydrogen catalysis could reduce reliance on stoichiometric reductants like NaBH₄, aligning with green chemistry principles .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume